molecular formula C5H8O5 B12793291 (3-Formyloxy-2-hydroxypropyl) formate CAS No. 10303-53-4

(3-Formyloxy-2-hydroxypropyl) formate

Cat. No.: B12793291
CAS No.: 10303-53-4
M. Wt: 148.11 g/mol
InChI Key: ABJHFLQQJHYWIC-UHFFFAOYSA-N
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Description

(3-Formyloxy-2-hydroxypropyl) formate is an organic compound with the molecular formula C5H8O5. It is a derivative of glycerol, where the hydroxyl groups are esterified with formic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Formyloxy-2-hydroxypropyl) formate typically involves the esterification of glycerol with formic acid. The reaction is carried out under acidic conditions, often using a catalyst to enhance the reaction rate. The process involves heating glycerol with formic acid, leading to the formation of the desired ester along with water as a byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

(3-Formyloxy-2-hydroxypropyl) formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Formyloxy-2-hydroxypropyl) formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Formyloxy-2-hydroxypropyl) formate involves its hydrolysis to formic acid and glycerol. Formic acid can further participate in various biochemical pathways, including the one-carbon metabolism pathway. The ester groups in the compound can interact with enzymes and other molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Glycerol 1-formate
  • Glycerol 2-formate
  • Glycerol 1,2-diformate
  • Glycerol 1,3-diformate
  • Glycerol triformate

Uniqueness

(3-Formyloxy-2-hydroxypropyl) formate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(3-formyloxy-2-hydroxypropyl) formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-3-9-1-5(8)2-10-4-7/h3-5,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJHFLQQJHYWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC=O)O)OC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309017
Record name (3-formyloxy-2-hydroxypropyl) formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10303-53-4
Record name Glyceryl 1,3-diformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC210788
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-formyloxy-2-hydroxypropyl) formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1,3-DIFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/440W2M7ZVT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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